molecular formula C10H10F3N B12436925 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine

Cat. No.: B12436925
M. Wt: 201.19 g/mol
InChI Key: ABWUJOISVMJGJB-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine typically involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . Another approach involves the reaction of 3-(trifluoromethyl)phenylacetonitrile with appropriate reagents to introduce the prop-2-en-1-amine moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine exerts its effects involves interactions with molecular targets and pathways. For instance, it can form electron donor-acceptor complexes with certain molecules, leading to specific chemical transformations. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-amine
  • 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole

Uniqueness: 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine is unique due to its specific structural features, such as the trifluoromethyl group and the prop-2-en-1-amine moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2

InChI Key

ABWUJOISVMJGJB-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

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